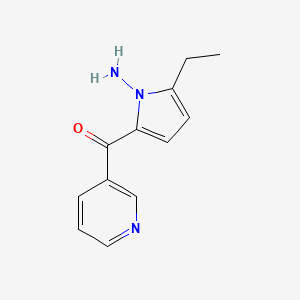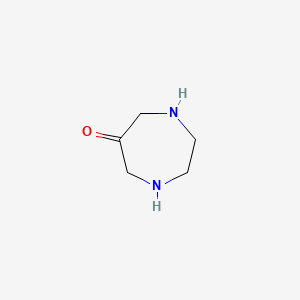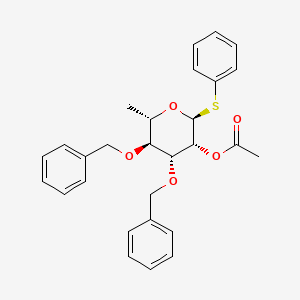![molecular formula C30H38N8O2 B12853654 rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)
rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxycyclohexyl group, a benzimidazole core, and a pyrazolyl isonicotinamide moiety, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
The compound rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The piperazinyl and pyrazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
The compound rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide
- N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide
Uniqueness
The uniqueness of rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C30H38N8O2 |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
N-[1-[(1R,3R)-3-hydroxycyclohexyl]-5-[(4-methylpiperazin-1-yl)methyl]benzimidazol-2-yl]-2-methyl-6-(1-methylpyrazol-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C30H38N8O2/c1-20-13-22(15-26(32-20)23-17-31-36(3)19-23)29(40)34-30-33-27-14-21(18-37-11-9-35(2)10-12-37)7-8-28(27)38(30)24-5-4-6-25(39)16-24/h7-8,13-15,17,19,24-25,39H,4-6,9-12,16,18H2,1-3H3,(H,33,34,40)/t24-,25-/m1/s1 |
InChI-Schlüssel |
OPAVJHGRMRHRGJ-JWQCQUIFSA-N |
Isomerische SMILES |
CC1=CC(=CC(=N1)C2=CN(N=C2)C)C(=O)NC3=NC4=C(N3[C@@H]5CCC[C@H](C5)O)C=CC(=C4)CN6CCN(CC6)C |
Kanonische SMILES |
CC1=CC(=CC(=N1)C2=CN(N=C2)C)C(=O)NC3=NC4=C(N3C5CCCC(C5)O)C=CC(=C4)CN6CCN(CC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)




